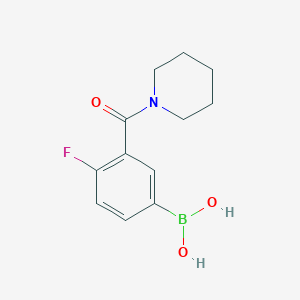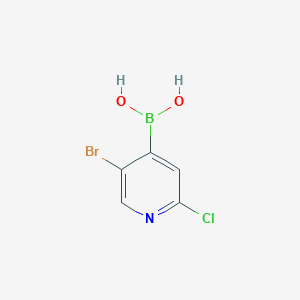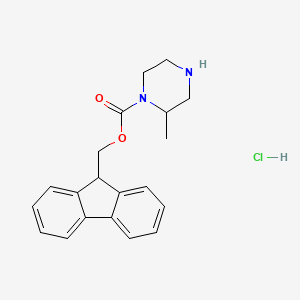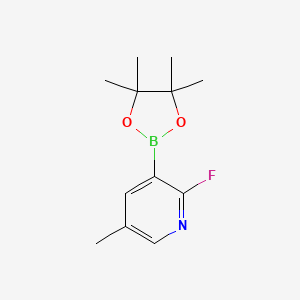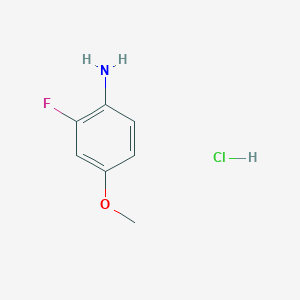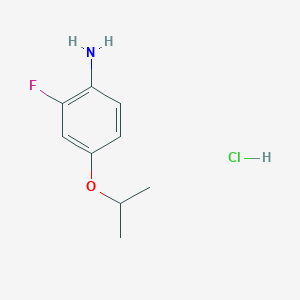![molecular formula C12H19NO B1437330 (3-Methoxypropyl)[(3-methylphenyl)methyl]amine CAS No. 1038280-05-5](/img/structure/B1437330.png)
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine
Vue d'ensemble
Description
“(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” is a chemical compound with the CAS Number: 1038280-05-5 . Its IUPAC name is 3-methoxy-N-(3-methylbenzyl)-1-propanamine .
Molecular Structure Analysis
The molecular structure of “(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” can be represented by the InChI code: 1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methoxypropyl)[(3-methylphenyl)methyl]amine” include a molecular weight of 193.29 . The compound’s InChI code is 1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 .Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
A study by Georgiadis explored the antimicrobial and anticoccidial activity of a compound structurally related to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine. The research highlighted the Michael type addition of an amine to derive compounds that demonstrated significant activity as coccidiostats, providing total protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).
Synthesis and Evaluation of PET Ligands
Kumar et al. synthesized and evaluated a compound closely related to (3-Methoxypropyl)[(3-methylphenyl)methyl]amine as a PET imaging agent for CRF1 receptors. Although the compound demonstrated the ability to penetrate the blood-brain barrier, no significant specific binding was observed, possibly due to rapid metabolism or low density of CRF1 receptors in primate brain (Kumar et al., 2006).
Safety And Hazards
The safety data sheet for a related compound, 3-Methoxypropylamine, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection, use explosion-proof electrical/ventilating/lighting equipment, and avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
3-methoxy-N-[(3-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-5-3-6-12(9-11)10-13-7-4-8-14-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMWZZFTGEUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)[(3-methylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



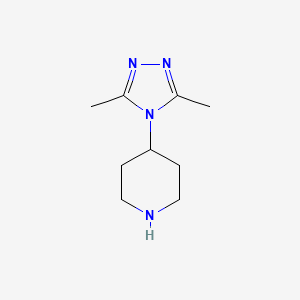
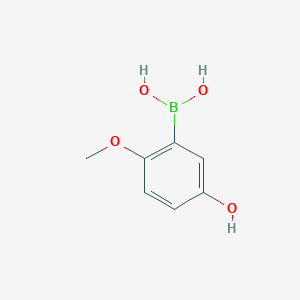


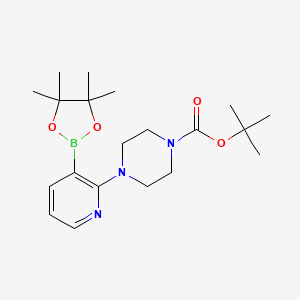
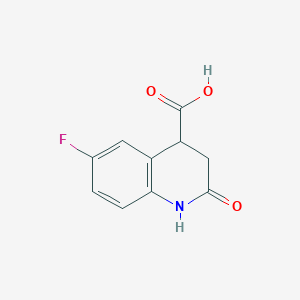
methanone hydrochloride](/img/structure/B1437259.png)
